molecular formula C34H32N6O12S2 B12720852 4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid CAS No. 85030-63-3

4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Cat. No.: B12720852
CAS No.: 85030-63-3
M. Wt: 780.8 g/mol
InChI Key: DTIDJRWEGPNPAI-UHFFFAOYSA-N
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Description

4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including azo, carbonyl, and sulfonic acid groups, which contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The presence of sulfonic acid groups allows for substitution reactions, particularly in electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.

Scientific Research Applications

4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and in biochemical assays.

    Medicine: Explored for its therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to release active amines, which may interact with biological targets. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid

Uniqueness

4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid stands out due to its combination of azo, carbonyl, and sulfonic acid groups, which provide a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and transformations.

Properties

CAS No.

85030-63-3

Molecular Formula

C34H32N6O12S2

Molecular Weight

780.8 g/mol

IUPAC Name

5-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C34H32N6O12S2/c1-19(41)31(33(43)35-21-5-11-25(51-3)12-6-21)39-37-23-9-15-27(29(17-23)53(45,46)47)28-16-10-24(18-30(28)54(48,49)50)38-40-32(20(2)42)34(44)36-22-7-13-26(52-4)14-8-22/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50)

InChI Key

DTIDJRWEGPNPAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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